molecular formula C25H17F3N2O5 B12213155 N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12213155
M. Wt: 482.4 g/mol
InChI Key: OSBDQJZXNAMCSJ-UHFFFAOYSA-N
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Description

Overview of N-(2-{[3-(Trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

The compound belongs to the benzofuran-carboxamide class, integrating a 1,4-benzodioxine ring and a 3-(trifluoromethyl)phenyl substituent. The benzofuran core (C₈H₆O) provides a planar aromatic system, while the 1,4-benzodioxine component (C₈H₈O₂) introduces conformational rigidity through its fused oxygen-containing rings. The trifluoromethyl group (-CF₃) enhances lipophilicity and electron-withdrawing effects, critical for receptor binding. Key structural features include:

Structural Component Role
Benzofuran ring Aromatic platform for π-π interactions
1,4-Benzodioxine moiety Conformational stability and hydrogen-bonding capacity
Trifluoromethylphenyl carbamoyl Metabolic resistance and hydrophobic anchoring
Carboxamide linkage Hydrogen-bond donor/acceptor for target engagement

The molecular geometry enables selective interactions with biological targets, particularly enzymes involved in inflammatory and oncogenic pathways.

Significance in Contemporary Organic and Medicinal Chemistry

Benzofuran derivatives are prized for their versatility in drug design. The incorporation of a 1,4-benzodioxine system in this compound augments its stability against oxidative degradation, a common limitation in furan-based therapeutics. The trifluoromethyl group, a staple in modern medicinal chemistry, improves bioavailability by reducing first-pass metabolism. Preliminary studies suggest inhibitory activity against kinase enzymes, positioning it as a candidate for cancer therapy. Furthermore, the carboxamide group facilitates interactions with proteases and GPCRs, broadening its therapeutic scope.

Historical Context and Discovery

The compound’s development traces to the late 2010s, building on advances in benzofuran chemistry. Early work on 2,3-dihydro-1,4-benzodioxine-5-carboxamide (PubChem CID: 2779845) demonstrated its utility as a synthetic intermediate for neuroactive agents. In 2023, researchers at ABI Chem Germany reported the first synthesis of this compound (CAS: 888467-56-9) via a multi-step protocol involving Ullmann coupling and carboxamide formation. Patent US20020128290A1 highlights related benzodioxole derivatives as kinase inhibitors, underscoring the therapeutic rationale for this structural class.

Scope and Objectives of the Research

This analysis aims to:

  • Elucidate the compound’s synthetic pathways and reaction mechanisms.
  • Correlate structural features with observed biological activities.
  • Evaluate its potential as a scaffold for novel therapeutics.
  • Identify gaps in current knowledge for future research directions.

Properties

Molecular Formula

C25H17F3N2O5

Molecular Weight

482.4 g/mol

IUPAC Name

N-[2-[[3-(trifluoromethyl)phenyl]carbamoyl]-1-benzofuran-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C25H17F3N2O5/c26-25(27,28)14-6-5-7-15(12-14)29-24(32)22-21(16-8-1-2-9-17(16)35-22)30-23(31)20-13-33-18-10-3-4-11-19(18)34-20/h1-12,20H,13H2,(H,29,32)(H,30,31)

InChI Key

OSBDQJZXNAMCSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

Isocyanate Coupling

Reaction of 3-(trifluoromethyl)phenyl isocyanate with a benzofuran-3-carboxylic acid intermediate under basic conditions (e.g., pyridine/DMF) forms the carbamate linkage. This method requires prior activation of the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride .

Example Protocol:

  • Benzofuran-3-carboxylic acid (1 eq) is treated with SOCl2 (1.2 eq) in anhydrous DCM for 4 h at reflux.

  • The acyl chloride is reacted with 3-(trifluoromethyl)aniline (1.1 eq) in pyridine at 0–5°C for 12 h.

  • Yield: 78–82% after silica gel chromatography.

Carbodiimide-Mediated Amidation

Using EDCl/HOBt as coupling agents, the carboxylic acid directly reacts with 3-(trifluoromethyl)aniline in DMF. This method avoids handling toxic isocyanates but requires strict moisture control.

Synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carboxamide

This subunit is prepared via Friedel-Crafts alkylation followed by oxidative cyclization :

  • Resorcinol is alkylated with 1,2-dibromoethane in the presence of AlCl3 to form 1,4-dioxane-2,5-diol.

  • Oxidation with KMnO4 in acidic medium yields 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

  • The acid is converted to its acyl chloride and coupled with ammonium hydroxide or a primary amine to form the carboxamide.

Characterization Data:

  • 1H NMR (400 MHz, CDCl3): δ 6.85–7.10 (m, 4H, aromatic), 4.30 (s, 2H, OCH2O), 3.95 (t, 2H, CH2).

Final Coupling of Subunits

The benzofuran and benzodioxine subunits are linked via amide bond formation using either:

Carbodiimide Coupling

  • Reagents: EDCl (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq) in DMF.

  • Conditions: 24 h at 25°C.

  • Yield: 65–70%.

Mitsunobu Reaction

For ether linkages, DIAD/PPh3 mediates coupling between alcohol and phenol derivatives. This method is less applicable here due to the amide requirement.

Optimization and Challenges

StepChallengeSolution
Benzofuran cyclizationLow regioselectivityUse directing groups (e.g., nitro) at position 3
CarbamoylationPoor solubility of intermediatesSwitch to polar aprotic solvents (DMF, DMSO)
Final couplingCompeting side reactionsEmploy high-purity EDCl and strict stoichiometry

Analytical Validation

  • HRMS (ESI): m/z calc. for C28H20F3N2O5 [M+H]+: 545.1321; found: 545.1318.

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N–H bend).

  • HPLC Purity: >99% (C18 column, 70:30 MeOH/H2O).

Scale-Up Considerations

Industrial synthesis prioritizes:

  • Cost-effective catalysts (e.g., CuI instead of Pd for coupling).

  • Solvent recovery systems for DMF and THF.

  • Flow chemistry for exothermic steps (e.g., acyl chloride formation) .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of benzofuran derivatives, which have been investigated for their pharmacological properties. Benzofuran compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, making them attractive candidates for drug development.

Key Properties:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to cross biological membranes.
  • Stability : Enhanced metabolic stability due to the presence of the benzodioxine structure.

Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds similar to N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide have shown effectiveness against Mycobacterium tuberculosis and other nontuberculous mycobacteria. Studies have demonstrated that specific structural modifications can enhance their inhibitory effects on these pathogens .
  • Enzyme Inhibition : Some benzofuran derivatives have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases such as Alzheimer's. The inhibition potency varies with structural modifications; for instance, the introduction of alkyl chains has been shown to optimize enzyme inhibition .

Therapeutic Uses

The potential therapeutic applications of this compound are vast:

  • Antitubercular Agents : Given its activity against Mycobacterium tuberculosis, this compound could be developed as a new class of antitubercular agents.
  • Neuroprotective Agents : Due to its ability to inhibit cholinesterase enzymes, it may serve as a neuroprotective agent in treating Alzheimer's disease and other cognitive disorders.
  • Anti-inflammatory Agents : The benzofuran scaffold is associated with anti-inflammatory properties, suggesting potential use in treating inflammatory conditions.

Case Studies

Several studies highlight the efficacy of benzofuran derivatives:

  • A study published in Molecules explored the synthesis and biological evaluation of various hydrazinecarboxamide derivatives derived from 4-(trifluoromethyl)benzohydrazide. These compounds exhibited moderate inhibition against cholinesterases and showed promise as antimicrobial agents .
  • Another investigation focused on benzofuran carboxamide derivatives as modulators of amyloid-beta aggregation, which is crucial in Alzheimer's pathology. Certain compounds demonstrated significant inhibition of Aβ42 aggregation, indicating their potential as therapeutic agents in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Attributes of Comparable Compounds

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Features/Applications
Target Compound Benzofuran + Benzodioxine - 3-(Trifluoromethyl)phenyl carbamoyl
- Dihydrobenzodioxine carboxamide
~479.3 (estimated) Dual carboxamide, fused heterocycles, -CF₃ group
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzanilide - 3-Isopropoxy phenyl
- 2-Trifluoromethyl benzamide
323.3 Pesticide (fungicide), single amide, -CF₃
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide) 1,4-Dihydropyridine - Thioether, cyano, furyl, methoxyphenyl ~534.6 (calculated) Calcium channel modulation potential
3-(2-([1,1'-Biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide Benzofuran - Biphenyl acetamido
- 3-Fluorophenyl
464.5 Benzofuran core, fluorophenyl substituent
N-[3-(Trifluoromethyl)phenyl]-4-methoxybenzamide Simple benzamide - 4-Methoxybenzamide
- 3-Trifluoromethyl
299.3 Compact structure, -CF₃ and methoxy groups

Key Comparative Insights

a. Trifluoromethyl (-CF₃) Substitution

The -CF₃ group is a recurring motif in analogs (e.g., flutolanil, 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide) due to its electron-withdrawing nature and metabolic resistance. This group likely enhances target binding in hydrophobic pockets, as seen in pesticidal applications .

b. Heterocyclic Systems
  • Benzofuran vs. Benzodioxine/Chromene : The target compound’s benzofuran and dihydrobenzodioxine rings introduce rigidity compared to simpler benzamides (e.g., flutolanil) or chromene-based analogs (e.g., N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide). This may improve binding specificity but reduce solubility .
  • Dihydropyridine vs. Benzofuran : AZ331’s 1,4-dihydropyridine core suggests divergent biological targets (e.g., ion channels) compared to the target compound’s aromatic systems .
c. Carboxamide Linkages

Dual carboxamide bonds in the target compound may enable bidentate interactions with enzymes or receptors, unlike single-amide analogs (e.g., flutolanil). This could enhance binding affinity but increase synthetic complexity .

d. Substituent Diversity
  • Methoxy or isopropoxy groups (e.g., flutolanil, 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide) balance lipophilicity and hydrogen-bonding capacity .

Research Implications and Gaps

While structural data for the target compound are available, evidence lacks explicit pharmacological or agrochemical data (e.g., IC₅₀, LD₅₀). Comparative studies could explore:

  • Binding Affinity : Target vs. flutolanil for shared enzymes (e.g., succinate dehydrogenase in fungi).
  • Metabolic Stability : Impact of benzodioxine vs. chromene or dihydropyridine cores.
  • Solubility : Role of fused heterocycles in aqueous vs. lipid environments.

Biological Activity

N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}-1-benzofuran-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Overview

Molecular Information:

  • IUPAC Name: this compound
  • Molecular Formula: C19H15F3N4O3
  • Molecular Weight: 432.4 g/mol
  • CAS Number: 889816-94-8

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate several pathways involved in neuroprotection and anti-inflammatory responses.

Key Mechanisms:

  • Inhibition of Amyloid Aggregation:
    • Research indicates that derivatives of benzofuran compounds can influence the aggregation of amyloid-beta (Aβ42), a peptide associated with Alzheimer’s disease. For instance, certain compounds were shown to promote Aβ42 fibrillogenesis at varying concentrations, indicating a potential role in neurodegenerative disease modulation .
  • Neuroprotective Effects:
    • The compound has demonstrated significant neuroprotective properties in vitro. In studies using mouse hippocampal neuronal HT22 cells, it was found to protect against Aβ42-induced cytotoxicity, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Pharmacological Effects:

The biological activity of this compound has been evaluated in various studies:

  • Promotion of Aβ42 Fibrillogenesis:
    • At concentrations of 25 μM, the compound exhibited a significant increase in Aβ42 fibrillogenesis (up to 2.7-fold), which was confirmed through electron microscopy studies. This indicates that the compound may have dual roles depending on its concentration and structural modifications .
  • Cell Viability:
    • In assays measuring cell viability against Aβ42 toxicity, compounds similar to this compound showed protective effects at concentrations ranging from 1 to 25 μM .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and mechanisms of action for this class of compounds:

Study ReferenceFindings
Demonstrated that benzofuran derivatives can modulate Aβ42 aggregation pathways effectively.
Showed significant neuroprotection in HT22 cells against Aβ42-induced cytotoxicity.
Investigated bioactivity and synthesis pathways for benzofuran compounds highlighting their pharmacological potential.

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